Octahydrobenzofuran-3-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h6-8H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDBBGQVRIDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Benzofuran Derivatives to Octahydrobenzofuran-3-amine Hydrochloride
A primary and effective synthetic approach to this compound involves the catalytic hydrogenation of benzofuran derivatives. This approach is supported by recent advances in cascade catalytic hydrogenation protocols that enable the conversion of multiply substituted benzofurans into fully saturated octahydrobenzofurans with high stereocontrol.
One-Pot Cascade Catalytic Hydrogenation : A notable method utilizes a sequential dual-catalyst system combining a chiral ruthenium-N-heterocyclic carbene complex and an in situ activated rhodium catalyst. This system allows for enantio- and diastereoselective hydrogenation, installing up to six new stereocenters in a single pot, producing architecturally complex octahydrobenzofurans with high yields and stereoselectivity.
Catalysts and Conditions : The ruthenium catalyst initiates partial hydrogenation under mild conditions, followed by activation of the rhodium catalyst to complete the saturation. Reaction conditions typically involve elevated temperatures (around 60 °C for rhodium activation) and hydrogen pressures sufficient for full hydrogenation.
Substrate Scope and Functional Group Tolerance : The method tolerates various functional groups, including free amines, and can accommodate fluorinated benzofurans without significant defluorination in mono- and difluoro compounds. This flexibility is critical for synthesizing this compound, which requires preservation of the amine functionality.
Yield and Purity : The process yields octahydrobenzofurans in high isolated yields (up to 99%) with excellent diastereo- and enantioselectivities, making it highly suitable for pharmaceutical applications.
| Parameter | Details |
|---|---|
| Catalysts | Chiral Ru-NHC complex + in situ activated Rh catalyst |
| Temperature | ~60 °C (for Rh activation) |
| Hydrogen Pressure | Moderate (0.1–0.7 MPa typical in related hydrogenations) |
| Reaction Time | Several hours (sequential steps) |
| Stereocenters Introduced | Up to six |
| Yield | Up to 99% |
| Functional Group Tolerance | Free amines, boryl esters, fluorinated substituents |
This method represents a state-of-the-art approach to synthesizing this compound with control over stereochemistry and high efficiency.
Hydrogenation of Nitro-Substituted Precursors Followed by Hydrochloride Complexation
Another well-documented preparation route involves the catalytic hydrogenation of nitro-substituted aromatic precursors, followed by complexation with hydrochloric acid to form the hydrochloride salt.
General Procedure : Nitro-substituted benzofuran or related aromatic compounds are dissolved in mixed solvents (e.g., water, methanol, ethyl acetate, or alcohol mixtures). Catalytic hydrogenation is performed under hydrogen gas pressure in the presence of supported metal catalysts such as Ni/Al₂O₃, Pd/C, or Pt/C.
Catalysts and Reaction Conditions : Catalyst choice and solvent composition significantly affect yield and purity. Common catalysts include:
- Ni/Al₂O₃ at 0.3 MPa hydrogen pressure and low temperature (~0°C)
- Pd/C at 0.1 MPa hydrogen pressure and ~5°C
- Pt/C at 0.7 MPa hydrogen pressure and ~5°C
Post-Hydrogenation Treatment : After catalyst removal by filtration, the filtrate is cooled, and concentrated hydrochloric acid (typically 12 mol/L) is added dropwise to form the hydrochloride salt. The mixture is stirred for several hours at low temperature (0–10°C), followed by centrifugation and drying under vacuum.
Yields and Purity : This method consistently yields the hydrochloride salt with high purity (above 98%) and yields ranging from 94% to 96%.
| Catalyst | Solvent System | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Ni/Al₂O₃ | Water/Methanol/Ethyl acetate (1:1:1.5) | 0.3 | 0 | 95.3 | 99.2 | Light yellow solid |
| Pd/C | n-Amyl alcohol/Toluene/Isopropyl acetate/Isobutyl acetate (1:1:1:1) | 0.1 | 5 | 95.9 | 99.0 | Light yellow solid |
| Pt/C | Isopropanol/Ethanol (1:1) | 0.7 | 5 | 94.3 | 98.4 | Light yellow solid |
| FeCl₃/C | Pentane/n-Hexane (1:1) | 0.8 | 20 | 94.1 | 99.5 | Light yellow solid |
This catalytic hydrogenation and acid complexation method is scalable and suitable for industrial production, providing stable product quality.
Two-Step Synthesis via Acylation and Catalytic Hydrogenation Starting from Phenol
A distinct synthetic pathway involves a two-step sequence starting from phenol, proceeding through acylation with aminoacetonitrile hydrochloride to form an aminoacetophenone intermediate, followed by catalytic hydrogenation to yield the amine hydrochloride.
Step 1: Acylation Reaction
Phenol reacts with aminoacetonitrile hydrochloride in a non-polar solvent (e.g., methylene dichloride, ethylene dichloride, toluene) in the presence of a Lewis acid catalyst such as aluminum chloride, iron(III) chloride, zinc chloride, boron trifluoride, or titanium tetrachloride.
The reaction is conducted at low temperature (0–25 °C) for 18–24 hours, yielding a ketoimine intermediate.
Hydrolysis of the ketoimine at 35–60 °C produces the aminoacetophenone hydrochloride intermediate.
Step 2: Catalytic Hydrogenation
The aminoacetophenone hydrochloride intermediate is dissolved in a water/methanol mixed solvent and subjected to catalytic hydrogenation using 5% Pd/C catalyst in a high-pressure autoclave.
Typical hydrogenation conditions include 1.5 ± 0.1 MPa hydrogen pressure, 20–45 °C temperature, and 7–24 hours reaction time.
The product, this compound, is isolated by filtration and drying, with purity exceeding 98%.
Advantages : This method features inexpensive starting materials, a short synthetic route, high yield (75–85% for acylation step, overall high for hydrogenation), and suitability for large-scale industrial production.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | Phenol + aminoacetonitrile hydrochloride, Lewis acid catalyst, 0–25 °C, 18–24 h | 75–85 | Non-polar solvents, hydrolysis at 35–60 °C |
| Hydrogenation | Pd/C catalyst, 1.5 MPa H₂, 20–45 °C, 7–24 h | High | Water/methanol solvent system |
- Representative Example : Using methylene dichloride as solvent, 38.5 kg phenol, 35 kg aminoacetonitrile hydrochloride, and 106 kg anhydrous aluminum chloride, the acylation yields aminoacetophenone hydrochloride with 80% yield. Subsequent hydrogenation under stated conditions yields the target amine hydrochloride with >98% purity.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| 1. One-pot cascade catalytic hydrogenation | Sequential Ru-NHC and Rh catalysts hydrogenation | Ru-NHC + Rh catalyst, ~60 °C, moderate H₂ pressure | Up to 99 | High | Laboratory to industrial | High stereocontrol, multiple stereocenters |
| 2. Catalytic hydrogenation of nitro precursors + HCl complexation | Hydrogenation of nitrobenzofuran derivatives, acid complexation | Pd/C, Pt/C, Ni/Al₂O₃, 0.1–0.8 MPa H₂, 0–20 °C | 94–96 | >98 | Industrial | Scalable, stable product quality |
| 3. Two-step acylation and hydrogenation from phenol | Acylation with aminoacetonitrile HCl, hydrolysis, catalytic hydrogenation | Lewis acid catalyst (AlCl₃ etc.), Pd/C hydrogenation, 0–45 °C, 1.5 MPa H₂ | 75–85 (acylation) + high (hydrogenation) | >98 | Large scale | Cost-effective, short route |
Chemical Reactions Analysis
Types of Reactions: Octahydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Saturated amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Synthesis and Catalytic Applications
The synthesis of octahydrobenzofuran-3-amine hydrochloride has been explored in the context of developing novel catalytic systems. Recent studies have demonstrated its use as a precursor in the synthesis of complex organic molecules through catalytic hydrogenation processes. For instance, a one-pot cascade catalysis protocol has been established, enabling the transformation of benzofurans into enantioenriched octahydrobenzofurans with high yields and selectivity . This method employs a combination of chiral ruthenium and rhodium catalysts, showcasing the compound's versatility in synthetic organic chemistry.
Antinociceptive Properties
This compound has shown promise in pain management studies. Research indicates that it exhibits significant antagonistic activity against TRPM8 (transient receptor potential melastatin 8) channels, which are implicated in cold-induced pain and neuropathic pain conditions. This suggests potential therapeutic applications in treating chronic pain syndromes, including diabetic neuropathy and cold allodynia .
Neuroprotective Effects
In addition to its antinociceptive properties, this compound has been associated with neuroprotective effects in various experimental models. Studies have demonstrated that it can mitigate neuronal damage induced by oxidative stress, highlighting its potential role in neurodegenerative disease therapies .
Pharmacological Insights
The pharmacological profile of this compound indicates a broad range of applications:
- Chronic Pain Management : Its TRPM8 antagonistic properties position it as a candidate for developing new analgesics.
- Neuroprotection : Its ability to protect neurons from oxidative damage could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of octahydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
a) Structural Differences
- Octahydrobenzofuran-3-amine HCl : Features a saturated bicyclic ether framework with a secondary amine. Its rigid structure may influence binding affinity in receptor studies compared to planar heterocycles like pyridine or pyrazole .
- (3-Methoxypyridin-2-yl)methanamine HCl : Contains a pyridine ring with methoxy and primary amine groups. The aromatic system and electron-donating methoxy group could enhance solubility or π-π interactions .
- 4-Bromo-1-isopropyl-pyrazole derivative : A brominated pyrazole with bulky substituents (isopropyl, methoxymethyl), likely affecting steric hindrance and lipophilicity .
b) Functional Group Impact
- The hydrochloride salt in Octahydrobenzofuran-3-amine and (3-Methoxypyridin-2-yl)methanamine improves water solubility, critical for bioavailability in pharmacological applications.
- Ether vs. Pyridine/Pyrazole : The ether oxygen in Octahydrobenzofuran-3-amine may participate in hydrogen bonding, whereas pyridine’s nitrogen enables coordination with metal catalysts or acidic protons .
c) Commercial Availability
All compounds are research-grade, sold by CymitQuimica in milligram to gram quantities.
Research Findings and Limitations
- Pharmacological Gaps : While pyridine- and pyrazole-based amines are well-studied in drug discovery (e.g., kinase inhibitors), Octahydrobenzofuran-3-amine’s applications remain speculative due to a lack of published research in the provided evidence.
Biological Activity
Octahydrobenzofuran-3-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and relevant data tables.
Chemical Structure and Properties
This compound is derived from the benzofuran structure, which is characterized by a fused benzene and furan ring. The saturation of the ring system contributes to its stability and potential bioactivity. The compound can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 185.67 g/mol
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of octahydrobenzofuran derivatives. For instance, research indicates that certain derivatives exhibit significant inhibitory effects against various cancer cell lines. In one study, an octahydrobenzofuran derivative demonstrated an IC value of 5.15 µM against K562 cells, indicating potent cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through modulation of key apoptotic proteins such as Bcl-2 and Bax, as well as the p53/MDM2 pathway .
2. Antiviral Activity
Another area of interest is the antiviral properties of octahydrobenzofuran derivatives. Compounds featuring this scaffold have been investigated for their ability to inhibit HIV-1 protease, a crucial enzyme for viral replication. One specific derivative showed excellent enzyme inhibitory activity with promising antiviral potency against multidrug-resistant HIV-1 variants . The structural characteristics of these compounds play a significant role in their binding affinity and efficacy.
3. Enantioselective Synthesis and Biological Implications
The synthesis of enantioenriched octahydrobenzofurans has been achieved through innovative catalytic methods, enhancing their potential as therapeutic agents. A recent study reported a one-pot cascade catalytic hydrogenation process that produced octahydrobenzofurans with high yields and selectivity . This advancement may facilitate the development of more effective drugs based on this scaffold.
Case Study 1: Antitumor Efficacy in K562 Cells
A detailed investigation into the effects of octahydrobenzofuran derivatives on K562 cells revealed that treatment led to significant apoptosis rates in a dose-dependent manner. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating that higher concentrations resulted in increased early and late apoptosis rates .
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 10 | 9.64 | 0 |
| 12 | 16.59 | 5 |
| 14 | 37.72 | 15 |
Case Study 2: HIV-1 Protease Inhibition
In another study focusing on HIV-1 protease inhibitors derived from octahydrobenzofuran structures, compounds were synthesized and evaluated for their inhibitory activity. The results indicated that specific structural modifications significantly enhanced antiviral potency, highlighting the importance of stereochemistry in drug design .
| Compound ID | K Value (nM) | Antiviral Activity (IC) |
|---|---|---|
| 35a | 0.5 | 10 nM |
| 35b | 1.0 | 20 nM |
| 35c | 2.5 | 50 nM |
Q & A
Q. What are the critical steps in synthesizing Octahydrobenzofuran-3-amine hydrochloride, and how can purity be ensured during the process?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as reduction, amination, and acidification. For example, analogous hydrochloride compounds (e.g., dapoxetine hydrochloride) are synthesized via a 5-step chain reaction, including etherification and HCl-mediated acidification . To ensure purity:
- Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.
- Validate purity via UPLC with a C18 column (e.g., 1.7 µm, 2.1 × 50 mm) and a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v), achieving ≥98% purity thresholds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Waste Management : Segregate chemical waste in labeled containers and collaborate with certified disposal agencies to avoid environmental contamination .
- Emergency Measures : In case of exposure, rinse skin with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the bicyclic framework and amine proton environments (e.g., δ 2.8–3.5 ppm for NH groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular ion peaks (e.g., [M+H] at m/z 174.1122) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., CHClNO requires C 49.61%, H 8.33%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium/charcoal or Raney nickel for hydrogenation steps; optimize catalyst loading (e.g., 5–10 wt%) and H pressure (1–3 atm) .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures for amination efficiency.
- Temperature Control : Use kinetic studies to identify ideal reaction temperatures (e.g., 60–80°C for cyclization steps) .
Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25°C and 60°C to assess dynamic rotational isomerism in the benzofuran ring .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for -NMR chemical shifts) .
- Batch Consistency : Replicate syntheses under identical conditions to isolate procedural vs. instrumental errors .
Q. What eco-friendly strategies can be applied to synthesize this compound?
- Methodological Answer :
- Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recovery : Use magnetic FeO-supported catalysts for facile separation and reuse .
- Waste Minimization : Adopt one-pot synthesis to reduce intermediate purification steps .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Standardize concentrations (e.g., 1–100 µM) and exposure times (24–72 hrs) across cell lines .
- Positive Controls : Include reference compounds (e.g., metformin hydrochloride for metabolic studies) to calibrate assay sensitivity .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
